Quantified Tumorigenicity: Acephenanthrylene vs. Aceanthrylene in Preweanling Mouse Bioassays
In a direct comparative study, acephenanthrylene induced a significant 35% incidence of liver tumors in preweanling CD-1 mice at a total dose of 875 μg/mouse, compared to a 3% incidence in solvent-treated controls (P < 0.001). In contrast, its close analog aceanthrylene exhibited a similar dose-response for lung tumors (up to 26%) but induced significant liver tumors (25-41%) even at lower doses, highlighting a distinct organotropism and potency profile between the two isomers [1].
| Evidence Dimension | Liver Tumor Incidence (in vivo mouse bioassay) |
|---|---|
| Target Compound Data | 35% (at 875 μg dose) |
| Comparator Or Baseline | Aceanthrylene: 25-41% across all dose groups (175-875 μg); Solvent Control: 3% |
| Quantified Difference | Acephenanthrylene induces significant liver tumors only at the highest dose, whereas aceanthrylene is active across all dose levels. |
| Conditions | Preweanling CD-1 mouse bioassay, total doses of 175, 437.5, and 875 μg/mouse, study termination at 9 months. |
Why This Matters
This differential organ-specific tumorigenicity is critical for researchers developing targeted carcinogenesis models or conducting environmental risk assessments of specific CP-PAH isomers.
- [1] Wang, J. S., He, X., Mulder, P. P. J., Boere, B. B., Cornelisse, J., Lugtenburg, J., & Busby, W. F. Jr. (1999). Comparative tumorigenicity of the cyclopenta-fused polycyclic aromatic hydrocarbons aceanthrylene, dihydroaceanthrylene and acephenanthrylene in preweanling CD-1 and BLU:Ha mouse bioassays. Carcinogenesis, 20(6), 1137–1141. View Source
